N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c24-16-10-18(29-17-9-5-4-8-14(16)17)20(26)22-15(13-6-2-1-3-7-13)11-23-19(25)12-28-21(23)27/h1-10,15H,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDGPOJWOCUZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a chromene backbone fused with an oxazolidinone moiety. The structural formula can be represented as follows:
The synthesis typically involves multi-step organic reactions that integrate various functional groups. Common methods include the reaction of phenylglyoxal hydrate with barbituric acid derivatives under specific conditions to yield the desired chromene structure .
Biological Activity Overview
This compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that chromene derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism often involves the activation of caspases and inhibition of cell proliferation .
- Antimicrobial Properties : Compounds with a chromene scaffold have shown potential as antimicrobial agents against various pathogens. The oxazolidinone ring may contribute to this activity by interfering with bacterial protein synthesis .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of chromene derivatives, this compound was tested against various cancer cell lines using the MTT assay. The results indicated significant inhibitory effects with IC50 values ranging from 1.08 to 1.48 µg/mL for HCT-116 cells, demonstrating its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.08 - 1.48 |
| MCF-7 | 0.95 - 1.25 |
| A549 | 1.20 - 1.50 |
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways by promoting caspase activation, leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It may inhibit enzymes such as COX-2 and lipoxygenases involved in inflammatory processes, thereby reducing inflammation .
- Protein Interaction : The oxazolidinone moiety likely binds to bacterial ribosomes, inhibiting protein synthesis and contributing to its antimicrobial effects.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-oxo-4H-chromene-2-carboxamide is its potential as an anticancer agent. Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study Data:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung) | 15.0 | Apoptosis induction |
| Study 2 | MCF7 (Breast) | 12.5 | Cell cycle arrest |
| Study 3 | HeLa (Cervical) | 10.0 | Enzyme inhibition |
Findings:
- In studies involving the A549 lung cancer cell line, the compound showed significant cytotoxicity with an IC50 value of 15 µM, primarily through apoptosis induction.
- In MCF7 breast cancer cells, the compound caused cell cycle arrest at the G1 phase with an IC50 of 12.5 µM.
- Research on HeLa cells indicated an IC50 value of 10 µM, where it inhibited specific enzymes crucial for cancer cell survival.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus demonstrating potential for treating inflammatory diseases.
Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Future Directions and Research Opportunities
Ongoing research is essential to fully understand the therapeutic potential of this compound. Future studies should focus on:
- Detailed mechanism-of-action studies to elucidate how this compound interacts at the molecular level.
- In vivo studies to assess its efficacy and safety in animal models.
- Exploration of its potential synergistic effects when combined with other therapeutic agents.
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The carboxamide group participates in coupling reactions, particularly during synthesis. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a critical reagent for activating the carboxylic acid precursor to form the amide bond. For example:
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Reactants : Chromone-2-carboxylic acid derivative + (hetero)aromatic amine.
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Conditions :
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Solvent: Dichloromethane (DCM) and dimethylformamide (DMF) (1:1).
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Base: DIPEA (N,N-diisopropylethylamine).
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Temperature: 4°C initially, then warmed to room temperature.
-
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Outcome : Formation of the carboxamide bond with moderate/high yields (60–85%).
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Purification : Flash chromatography (DCM/MeOH or EtOAc/hexane) followed by recrystallization.
| Reaction Component | Details |
|---|---|
| Coupling Agent | PyBOP |
| Solvent System | DCM/DMF |
| Reaction Time | 4 hours |
| Yield Range | 60–85% |
Hydrolysis Reactions
The carboxamide group and oxazolidinone ring are susceptible to hydrolysis under acidic or basic conditions. While direct data for this compound is limited, analogous chromene carboxamides hydrolyze as follows [ ]:
Acidic Hydrolysis :
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Conditions : HCl (6M), reflux.
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Outcome : Cleavage of the amide bond to regenerate the carboxylic acid.
Basic Hydrolysis :
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Conditions : NaOH (2M), 80°C.
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Outcome : Ring-opening of the oxazolidinone moiety, forming a secondary amine and releasing CO₂.
| Functional Group | Reagents | Products |
|---|---|---|
| Carboxamide | HCl/H₂O | Carboxylic acid + amine |
| Oxazolidinone | NaOH | Secondary amine + CO₂ |
Oxazolidinone Ring-Opening Reactions
The 2,4-dioxooxazolidin-3-yl group undergoes nucleophilic ring-opening. For instance:
Reaction with Amines []:
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Conditions : Excess primary amine (e.g., methylamine) in ethanol, 60°C.
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Outcome : Ring-opening to form a urea derivative.
Mechanism :
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Nucleophilic attack at the carbonyl carbon.
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Cleavage of the C–N bond in the oxazolidinone ring.
| Nucleophile | Product |
|---|---|
| Methylamine | Urea-linked derivative |
Chromene Moiety Reactivity
The 4-oxo-4H-chromene core undergoes electrophilic substitutions and redox reactions:
Electrophilic Aromatic Substitution [ ]:
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Example : Nitration at the chromene’s C-5 position.
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Conditions : HNO₃/H₂SO₄, 0–5°C.
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Outcome : Nitro-substituted chromene derivative.
Oxidation []:
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Reagents : KMnO₄ in acidic medium.
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Outcome : Conversion of the chromene ring to a quinone structure.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitrochromene |
| Oxidation | KMnO₄, H⁺ | Quinone |
Comparison with Similar Compounds
Key Differentiators of the Target Compound
Q & A
Q. What are the established synthetic methodologies for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of chromene-oxazolidinone hybrids typically involves multi-step reactions:
- Step 1: Condensation of chromene-2-carboxylic acid derivatives with amines or thiosemicarbazides to form intermediates. Ethanol or DMF are common solvents, with yields influenced by substituent electronic effects .
- Step 2: Cyclization of intermediates under acidic or basic conditions to form the oxazolidinone ring. Temperature control (e.g., reflux at 80–100°C) and catalyst selection (e.g., acetic acid) are critical for yield optimization .
- Purification: Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity. Reported yields range from 37–70%, depending on substituent steric hindrance .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–180 ppm) .
- X-ray Crystallography: Resolves bond lengths (mean C–C = 0.003 Å) and intermolecular interactions (N–H⋯O hydrogen bonds, π-π stacking). Triclinic crystal systems (space group P1) with cell parameters (a = 8.4141 Å, b = 11.5676 Å) are typical .
- Infrared (IR) Spectroscopy: Confirms carbonyl stretches (1650–1750 cm⁻¹) and NH/OH groups (3200–3500 cm⁻¹) .
Q. How can researchers design experiments to assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Test antifungal activity using broth microdilution (e.g., Candida spp. MIC values) .
- Pharmacophore Mapping: Compare activity of chromene-oxazolidinone hybrids against analogs lacking either moiety to isolate contributions .
- Dose-Response Studies: Use logarithmic concentration ranges (0.1–100 µM) to determine IC₅₀ values in enzyme inhibition assays .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence stability and reactivity in synthetic pathways?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Chloro or nitro substituents increase electrophilicity, accelerating cyclization but risking side reactions (e.g., hydrolysis). Yields drop with ortho-substituents due to steric effects (e.g., 4i: 37% vs. 4g: 70%) .
- Electron-Donating Groups (EDGs): Methoxy groups enhance solubility but may reduce crystallinity, complicating purification .
- Stability Studies: Monitor degradation via HPLC under acidic/alkaline conditions. Oxazolidinone rings are prone to hydrolysis at pH < 3 or > 10 .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Control for Purity: Validate compound integrity using HPLC (>95% purity) and elemental analysis .
- Standardize Assay Conditions: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–72 hrs) .
- Statistical Analysis: Apply ANOVA to compare replicates and identify outliers. Conflicting MIC values may arise from fungal strain variability .
Q. How can computational methods model this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., CYP450). Validate with mutagenesis studies on key residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess complex stability. Monitor RMSD (<2 Å) and hydrogen bond persistence .
- QSAR Models: Corporate substituent Hammett constants (σ) and logP values to predict activity trends .
Q. What advanced techniques resolve structural ambiguities in derivatives?
Methodological Answer:
- Synchrotron X-ray Diffraction: Achieves sub-Å resolution for disordered moieties (e.g., flexible oxazolidinone rings) .
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formulas with <5 ppm error (e.g., C₁₈H₁₄N₂O₅S requires m/z 378.0621) .
- Solid-State NMR: Clarifies hydrogen-bonding networks in polymorphic forms .
Data Contradiction and Reproducibility
Q. How can researchers ensure reproducibility in multi-step syntheses?
Methodological Answer:
- Documentation: Record exact molar ratios (e.g., 1:1.2 for amine:chromene acid), solvent volumes, and stirring rates .
- Characterization Archives: Share raw crystallographic data (CIF files) and NMR spectra (FID files) in supplementary materials .
- Collaborative Validation: Replicate syntheses across independent labs using standardized protocols .
Q. What methodological approaches elucidate the oxazolidinone ring’s role in pharmacological activity?
Methodological Answer:
- Analog Synthesis: Replace oxazolidinone with thiazolidinone or urea moieties and compare antifungal/anti-inflammatory activity .
- Crystallographic Overlays: Superimpose structures with/without oxazolidinone to identify conformational changes in binding pockets .
- Metabolic Stability Assays: Incubate with liver microsomes to assess oxazolidinone’s impact on half-life (t₁/₂) .
Q. How to resolve conflicting mechanism-of-action data across biological models?
Methodological Answer:
- Orthogonal Assays: Combine enzyme inhibition (e.g., COX-2) with cellular apoptosis assays (Annexin V staining) .
- Pathway Analysis: Use RNA-seq to identify differentially expressed genes in treated vs. untreated models .
- Cross-Species Testing: Compare activity in mammalian (e.g., HEK293) vs. microbial (e.g., S. aureus) systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
